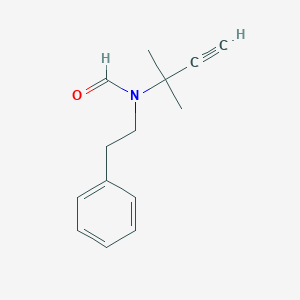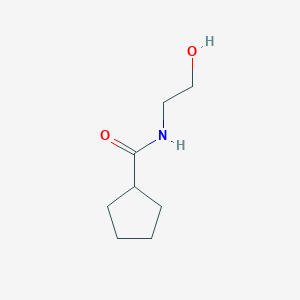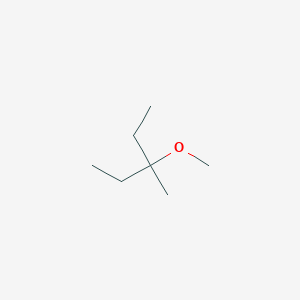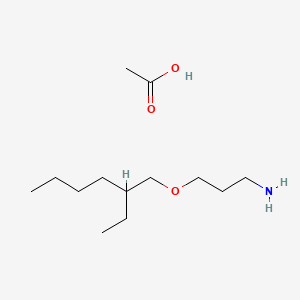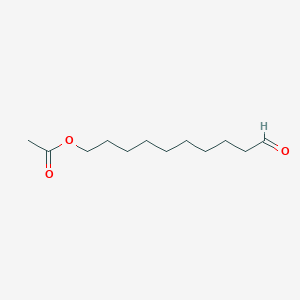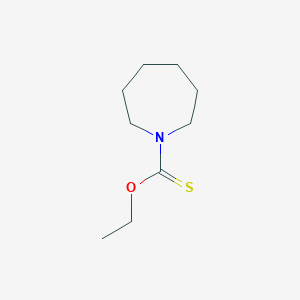
O-Ethyl azepane-1-carbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Ethyl azepane-1-carbothioate, also known as molinate, is a thiocarbamate herbicide widely used in rice cultivation. It is a pre- and post-emergent systemic herbicide effective against grass weeds such as Echinochloa spp., Glyceria spp., and Diplachne fusca. The compound interferes with lipid biosynthesis and inhibits the growth of these weeds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O-Ethyl azepane-1-carbothioate involves the reaction of azepane with ethyl chloroformate in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the formation of the carbothioate ester.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized derivatives, including 4-hydroxymolinate and 2-oxomolinate.
Reduction: The compound can be reduced to form molinate alcohol.
Substitution: Substitution reactions can occur at the ethyl or azepane moieties, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution.
Major Products Formed:
- 4-Hydroxymolinate
- 2-Oxomolinate
- Molinate alcohol
- S-Ethyl-N-carboxymethylthiocarbamate
Wissenschaftliche Forschungsanwendungen
O-Ethyl azepane-1-carbothioate has several scientific research applications:
Chemistry: It is used as a model compound to study thiocarbamate chemistry and its reactivity.
Biology: The compound is studied for its effects on microbial degradation and its potential use in bioremediation.
Medicine: Research is ongoing to explore its potential as an antispermatogenic agent.
Industry: It is used in the agricultural industry as a herbicide to control grass weeds in rice fields
Wirkmechanismus
O-Ethyl azepane-1-carbothioate exerts its herbicidal effects by inhibiting lipid biosynthesis in target weeds. The compound interferes with the synthesis of essential lipids, leading to the disruption of cell membrane integrity and ultimately causing the death of the weed. The molecular targets include enzymes involved in lipid biosynthesis pathways .
Vergleich Mit ähnlichen Verbindungen
Thiobencarb: Another thiocarbamate herbicide used in rice cultivation.
EPTC (S-Ethyl dipropylthiocarbamate): A thiocarbamate herbicide used for controlling annual grasses and broadleaf weeds.
Pebulate (S-Propyl butylethylthiocarbamate): Used for pre-emergence control of annual grasses and some broadleaf weeds.
Uniqueness: O-Ethyl azepane-1-carbothioate is unique due to its specific application in rice fields and its effectiveness against a wide range of grass weeds. Its ability to undergo microbial degradation also makes it a candidate for bioremediation studies .
Eigenschaften
CAS-Nummer |
56525-84-9 |
|---|---|
Molekularformel |
C9H17NOS |
Molekulargewicht |
187.30 g/mol |
IUPAC-Name |
O-ethyl azepane-1-carbothioate |
InChI |
InChI=1S/C9H17NOS/c1-2-11-9(12)10-7-5-3-4-6-8-10/h2-8H2,1H3 |
InChI-Schlüssel |
TWNMUUXYJYZVAP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=S)N1CCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



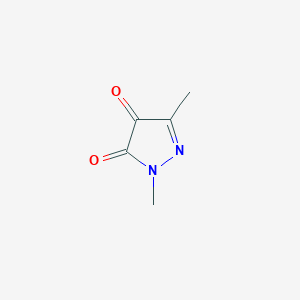
![6-Chloro-5H-benzo[7]annulene](/img/structure/B14638873.png)
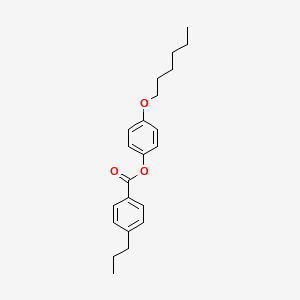
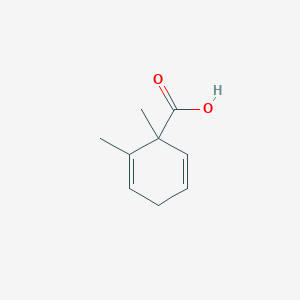
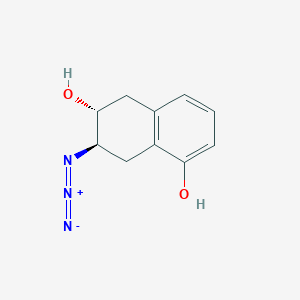
![3-[(2-{4-[(E)-(2,4-Dinitrophenyl)diazenyl]phenyl}ethyl)amino]propanenitrile](/img/structure/B14638903.png)
